molecular formula C17H24O4 B13841850 Mono 3,3-Dimethyl-hept-2-yl Phthalate

Mono 3,3-Dimethyl-hept-2-yl Phthalate

Cat. No.: B13841850
M. Wt: 292.4 g/mol
InChI Key: CMNWNCZNUIFOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Mono 3,3-Dimethyl-hept-2-yl Phthalate typically involves the esterification of phthalic anhydride with 3,3-dimethyl-heptanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Mono 3,3-Dimethyl-hept-2-yl Phthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert it into phthalic anhydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phthalic acid derivatives, phthalic anhydride, and substituted phthalates.

Scientific Research Applications

Mono 3,3-Dimethyl-hept-2-yl Phthalate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Mono 3,3-Dimethyl-hept-2-yl Phthalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Mono 3,3-Dimethyl-hept-2-yl Phthalate is unique compared to other phthalate derivatives due to its specific molecular structure, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share similar uses but differ in their molecular structures and specific applications.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

2-(3,3-dimethylheptan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-5-6-11-17(3,4)12(2)21-16(20)14-10-8-7-9-13(14)15(18)19/h7-10,12H,5-6,11H2,1-4H3,(H,18,19)

InChI Key

CMNWNCZNUIFOJE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.